Benzyl-PEG2-CH2-Boc

Description

Structure

3D Structure

Propriétés

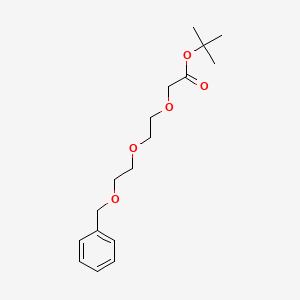

IUPAC Name |

tert-butyl 2-[2-(2-phenylmethoxyethoxy)ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O5/c1-17(2,3)22-16(18)14-21-12-10-19-9-11-20-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVRCUZLYJDPKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101141882 |

Source

|

| Record name | Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643957-26-9 |

Source

|

| Record name | Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643957-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG2-CH2-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Benzyl-PEG2-CH2-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. The linker component, such as this compound, plays a crucial role in the efficacy of a PROTAC by connecting the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand and influencing the overall physicochemical properties of the molecule.

Core Chemical Properties and Data

This compound, also known as tert-butyl (2-(2-(benzyloxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker. The benzyl group provides a stable protecting group for the terminal alcohol, while the Boc (tert-butyloxycarbonyl) group protects the amine, allowing for selective deprotection and sequential conjugation during PROTAC synthesis.[1] Its PEGylated nature enhances solubility and can improve the pharmacokinetic profile of the resulting PROTAC molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₆O₅ | [1] |

| Molecular Weight | 310.39 g/mol | [1] |

| CAS Number | 1643957-26-9 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Role in PROTAC Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, leads to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome. This compound serves as a component of the linker that connects the two binding moieties of the PROTAC, and its length and composition are critical for optimal ternary complex formation and subsequent protein degradation.

Experimental Protocols

While specific, publicly available experimental data for the characterization of this compound is limited, the following are representative protocols based on standard analytical techniques for similar PEGylated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Methodology:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the spectrum to identify characteristic peaks for the benzyl, PEG, and Boc moieties. Expected chemical shifts (δ) would include signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic protons (~4.5 ppm), the PEG chain protons (~3.6 ppm), and the tert-butyl protons of the Boc group (~1.4 ppm).

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of this compound.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Use a reverse-phase C18 column.

-

Employ a gradient elution method with mobile phase A consisting of water with 0.1% trifluoroacetic acid (TFA) and mobile phase B consisting of acetonitrile with 0.1% TFA.

-

A typical gradient might run from 10% B to 90% B over 20 minutes.

-

Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm (for the benzyl group).

-

The purity is determined by the relative area of the main peak.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Look for the molecular ion peak corresponding to [M+H]⁺ (expected m/z ≈ 311.18) or [M+Na]⁺ (expected m/z ≈ 333.16).

-

Experimental Workflow for PROTAC Synthesis

This compound is a versatile building block for the modular synthesis of PROTACs. A typical workflow involves the sequential deprotection and coupling of the linker with the target-binding ligand and the E3 ligase ligand.

Disclaimer: The experimental protocols provided are illustrative and based on general chemical principles for similar compounds. Specific conditions may need to be optimized for individual laboratory settings and equipment. No specific experimental data for this compound was found in the public domain during the literature search.

References

Benzyl-PEG2-CH2-Boc molecular structure and weight.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG2-CH2-Boc, a bifunctional linker commonly utilized in the fields of bioconjugation, pharmaceutical sciences, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Molecular Profile

This compound, systematically named N-tert-butoxycarbonyl-2-(2-(benzyloxy)ethoxy)ethanamine, is a versatile synthetic building block. It features a benzyl-protected hydroxyl group at one terminus and a Boc-protected amine at the other, connected by a short, hydrophilic diethylene glycol (PEG2) spacer. The benzyl group offers robust protection that can be removed under specific hydrogenolysis conditions, while the Boc group is easily cleaved under acidic conditions to reveal a primary amine. This differential protection scheme allows for sequential and controlled conjugation to two different molecular entities.

Its primary application is as a PEG-based PROTAC linker, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein of interest.[1] The PEG spacer enhances the aqueous solubility and optimizes the spatial orientation between the two ligands, which is critical for the formation of a productive ternary complex and subsequent protein degradation.

Molecular Structure

The chemical structure of this compound is depicted below:

Systematic Name: N-tert-butoxycarbonyl-2-(2-(benzyloxy)ethoxy)ethanamine

SMILES: C1=CC=C(C=C1)COCCOCCN(C(=O)OC(C)(C)C)

> Figure 1: Molecular Structure of this compound.

> Figure 1: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below. This data is essential for experimental design, including reaction stoichiometry, solubility, and storage considerations.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₅ | [1] |

| Molecular Weight | 310.39 g/mol | [1] |

| CAS Number | 1643957-26-9 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥95% | - |

| Solubility | Soluble in DMSO (≥50 mg/mL), DCM, DMF | [1] |

| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1] |

Experimental Protocols & Workflow

The utility of this compound lies in its ability to be sequentially deprotected and conjugated. A typical workflow involves the removal of the Boc protecting group to expose the primary amine, followed by conjugation of this amine to a molecule of interest, often one bearing a carboxylic acid.

Boc-Deprotection Protocol (Amine Unmasking)

This protocol describes the standard procedure for the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free primary amine as its corresponding salt (e.g., TFA salt).

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Toluene (optional, for azeotropic removal of TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the Boc-protected linker (1 equivalent) in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5–5% v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

-

(Optional) To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

For neutralization to the free amine, dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine linker.

Amide Coupling Protocol (Conjugation)

This protocol details the conjugation of the newly exposed primary amine to a carboxylic acid-containing molecule (e.g., a PROTAC warhead or an E3 ligase ligand) using EDC/NHS chemistry to form a stable amide bond.

Materials:

-

Deprotected Benzyl-PEG2-amine linker

-

Carboxylic acid-containing molecule (Molecule-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous solvent (e.g., DMF or DCM)

-

Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) in the appropriate anhydrous solvent or Activation Buffer.

-

Add EDC (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step forms a semi-stable NHS ester.

-

Dissolve the deprotected Benzyl-PEG2-amine linker (1-1.5 equivalents) in the Coupling Buffer or the reaction solvent.

-

Add the amine solution to the activated carboxylic acid solution.

-

Allow the reaction to stir for 2 hours at room temperature or overnight at 4°C.

-

Monitor the reaction progress by LC-MS or HPLC to confirm the formation of the desired conjugate.

-

Upon completion, the reaction mixture can be quenched (e.g., with hydroxylamine) and the final product purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the utilization of this compound in a typical bioconjugation synthesis, from the starting material to the final conjugated product.

Caption: Synthetic workflow for Boc-deprotection and subsequent amide coupling.

References

An In-depth Technical Guide to the Synthesis of Benzyl-PEG2-CH2-Boc

This technical guide provides a comprehensive overview of the synthetic pathways for Benzyl-PEG2-CH2-Boc, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to this compound

This compound, with the chemical name tert-butyl (2-(2-(benzyloxy)ethoxy)ethyl)carbamate, is a valuable chemical entity in the field of targeted protein degradation. Its structure incorporates a benzyl-protected hydroxyl group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a Boc-protected amine. This arrangement allows for its sequential or orthogonal functionalization in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This guide outlines two primary synthetic routes for the preparation of this compound, providing detailed experimental protocols, tabulated data for key reaction components, and visual representations of the synthetic pathways.

Synthetic Pathways

Two plausible and efficient synthetic pathways for this compound are presented below. Both routes are viable, and the choice of pathway may depend on the availability of starting materials and the specific requirements of the researcher.

Pathway A: Benzylation followed by Boc-Protection

This pathway involves the initial benzylation of the terminal hydroxyl group of 2-(2-aminoethoxy)ethanol, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

References

In-Depth Technical Guide: The Role and Application of Benzyl-PEG2-CH2-Boc (CAS 1643957-26-9) in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide focuses on the chemical information and application of the polyethylene glycol (PEG)-based linker, Benzyl-PEG2-CH2-Boc (CAS 1643957-26-9). While direct literature citing the use of this specific linker in a complete PROTAC synthesis is limited, this document provides a comprehensive overview of its properties and a representative experimental framework for its application in the synthesis of a Bruton's Tyrosine Kinase (BTK) degrading PROTAC, based on methodologies for structurally similar linkers.

Chemical Information: this compound

This compound, also known as tert-Butyl 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetate, is a bifunctional linker commonly employed in the synthesis of PROTACs.[1] Its structure incorporates a Boc-protected amine and a benzyl-protected carboxylic acid equivalent, connected by a two-unit polyethylene glycol (PEG2) chain.

| Property | Value | Reference(s) |

| CAS Number | 1643957-26-9 | |

| Chemical Name | tert-Butyl 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetate | [2][3] |

| Molecular Formula | C₁₇H₂₆O₅ | [2] |

| Molecular Weight | 310.39 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| SMILES | O=C(OC(C)(C)C)COCCOCCOCC1=CC=CC=C1 | |

| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

The PEG2 spacer in this linker imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[4] The terminal Boc and benzyl protecting groups allow for orthogonal deprotection and sequential conjugation to the target protein ligand and the E3 ligase ligand.

The Role of Linkers in PROTAC Design and Function

The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[5] The length, rigidity, and composition of the linker can significantly influence the biological activity of the PROTAC.[5] PEG-based linkers are frequently used due to their ability to enhance aqueous solubility and provide flexibility.[4]

Below is a logical workflow for the design and synthesis of a PROTAC, highlighting the central role of the linker.

Caption: A logical workflow for PROTAC design and development.

Representative Experimental Protocol: Synthesis of a BTK-Targeting PROTAC

While a specific publication detailing the use of CAS 1643957-26-9 was not identified, the following protocol for the synthesis of a Bruton's Tyrosine Kinase (BTK)-targeting PROTAC is adapted from a study by Rao et al., which utilizes a structurally similar bromo-PEG2-ether linker. This serves as a representative example of how this compound could be employed.

Step 1: Synthesis of the Linker-BTK Ligand Conjugate

-

Dissolve the BTK inhibitor (e.g., 3-(4-phenoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) and a base such as triethylamine (TEA) in a suitable solvent like dimethylformamide (DMF).

-

Add this compound (CAS 1643957-26-9) to the solution.

-

Stir the reaction mixture at room temperature for 36 hours.

-

Purify the product by dilution with ethyl acetate, followed by washing with water and brine. The organic phase is then dried and concentrated. Further purification can be achieved using preparative thin-layer chromatography (PTLC).

Step 2: Deprotection of the Boc Group

-

Dissolve the purified product from Step 1 in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the solution for 2 hours at room temperature to remove the Boc protecting group.

-

Remove the solvent under vacuum to yield the crude amine product.

Step 3: Coupling with the E3 Ligase Ligand

-

Dissolve the deprotected product from Step 2 and a Cereblon (CRBN) ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) in DMF.

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Purify the final PROTAC using high-performance liquid chromatography (HPLC).

Quantitative Data for a Representative BTK-Degrading PROTAC

The following table presents representative data for a BTK-targeting PROTAC synthesized with a PEG-based linker, demonstrating the type of quantitative analysis that would be performed on a PROTAC constructed with this compound.

| Parameter | Value | Description |

| Binding Affinity to BTK (Kd) | 5.2 nM | Measures the binding strength of the PROTAC's warhead to the target protein, Bruton's Tyrosine Kinase. |

| Binding Affinity to CRBN (Kd) | 1.8 µM | Measures the binding strength of the PROTAC's E3 ligase ligand to Cereblon. |

| DC₅₀ (MOLM-14 cells) | 15 nM | The concentration of the PROTAC required to degrade 50% of the target protein in MOLM-14 cancer cells. |

| Cell Viability IC₅₀ (MOLM-14 cells) | 25 nM | The concentration of the PROTAC that inhibits the growth of MOLM-14 cancer cells by 50%. |

Note: This data is representative and based on published results for similar BTK-targeting PROTACs.

Signaling Pathway: PROTAC-Mediated BTK Degradation

The mechanism of action of a BTK-targeting PROTAC involves the recruitment of the E3 ubiquitin ligase Cereblon to BTK, leading to its ubiquitination and subsequent degradation by the proteasome. This disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of certain B-cell malignancies.

References

- 1. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Solubility and Stability of Benzyl-PEG2-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Benzyl-PEG2-CH2-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines reported data with well-established principles of PEGylated and Boc-protected compounds. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility and stability parameters for their specific applications.

Core Concepts: Understanding the Components

This compound is a molecule comprised of three key functional components that dictate its chemical properties:

-

Benzyl Group: A hydrophobic moiety that can participate in non-polar interactions.

-

PEG2 Linker: A short, hydrophilic di-ethylene glycol spacer. The presence of polyethylene glycol (PEG) chains is known to enhance the aqueous solubility and stability of molecules.[1][2][3][4] It can also reduce the immunogenicity of conjugated molecules.[]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is notably stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[6][7][8]

Solubility Profile

The solubility of this compound is influenced by the interplay of its hydrophobic benzyl group and its hydrophilic PEG linker.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published. However, the following information has been reported:

| Solvent | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (161.09 mM)[9] |

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.

General Solubility Considerations

Based on the structure of this compound and the general properties of its constituent parts, the following solubility trends can be expected:

-

Polar Aprotic Solvents: Good solubility is anticipated in solvents like DMSO, DMF, and acetonitrile, driven by the polarity of the PEG chain and the overall molecular structure.

-

Chlorinated Solvents: Moderate to good solubility is expected in solvents such as dichloromethane (DCM) and chloroform due to the presence of the benzyl group.

-

Alcohols: Solubility in alcohols like ethanol and methanol is likely, facilitated by the PEG linker.

-

Aqueous Solutions: The short PEG chain imparts some hydrophilicity, suggesting some degree of aqueous solubility, although this may be limited by the hydrophobic benzyl and Boc groups. The PEGylation of molecules generally enhances their water solubility.[3][10]

Stability Profile

The stability of this compound is primarily determined by the lability of the Boc protecting group and the general robustness of the ether linkages in the PEG chain.

pH Stability

-

Acidic Conditions: The Boc group is susceptible to cleavage under acidic conditions.[8] Exposure to strong acids like trifluoroacetic acid (TFA) will lead to deprotection of the amine. Even milder acidic conditions may lead to slow degradation over time.

-

Basic Conditions: The Boc group is generally stable under basic and nucleophilic conditions.[7][11] Therefore, this compound is expected to be stable in the presence of common bases.

-

Neutral Conditions: The molecule is expected to be stable at neutral pH.

Temperature Stability

For long-term storage, it is recommended to store this compound in its pure form at -20°C for up to 3 years.[9] For shorter periods, storage at 4°C for up to 2 years is also suggested.[9] When dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[9]

Storage Recommendations

| Storage Format | Temperature | Recommended Duration |

| Pure Form | -20°C | 3 years[9] |

| 4°C | 2 years[9] | |

| In Solvent | -80°C | 6 months[9] |

| -20°C | 1 month[9] |

Experimental Protocols

To assist researchers in determining the specific solubility and stability of this compound for their unique experimental needs, the following detailed protocols are provided.

Protocol 1: Determination of Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol, DCM, THF)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtered supernatant and the standard solutions by HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

-

-

Data Reporting: Express the solubility in units such as mg/mL or mmol/L.

Protocol 2: Assessment of Stability under Different pH Conditions

This protocol evaluates the stability of this compound over time at various pH levels.

Materials:

-

This compound

-

Buffer solutions of different pH values (e.g., pH 2, 4, 7, 9)

-

Constant temperature incubator or water bath

-

HPLC system

-

Vials with screw caps

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Sample Preparation: Aliquot the stock solution into separate vials containing the different pH buffers to achieve a known final concentration.

-

Incubation: Incubate the vials at a constant temperature (e.g., 37°C).

-

Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

-

Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adjusting the pH to neutral or by rapid freezing.

-

Quantification: Analyze the samples by HPLC to determine the percentage of intact this compound remaining at each time point. The appearance of new peaks may indicate degradation products.

-

Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

Visualizing the Role of this compound in a PROTAC

This compound serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein, forming a PROTAC. The following diagram illustrates this fundamental relationship.

Caption: Structure of a PROTAC molecule utilizing this compound as a linker.

The following diagram illustrates the experimental workflow for assessing the stability of this compound.

Caption: Experimental workflow for the pH stability assessment of this compound.

References

- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peg stability [finchtrade.com]

- 3. PEGylation - Wikipedia [en.wikipedia.org]

- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 6. BocNH-PEG2-CH2CH2NHMe | Benchchem [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 11. reddit.com [reddit.com]

Unlocking Targeted Protein Degradation: A Technical Guide to Benzyl-PEG2-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, rely critically on the linker component that bridges the target protein binder and the E3 ligase ligand. This technical guide provides an in-depth overview of Benzyl-PEG2-CH2-Boc, a versatile PEG-based linker, offering insights into its synthesis, physicochemical properties, and application in the development of novel PROTACs.

Core Concepts: The Role of this compound in PROTAC Design

This compound, with the CAS number 1643957-26-9 and molecular formula C17H26O5, is a bifunctional linker designed for PROTAC synthesis.[1] Its structure incorporates several key features that are advantageous for drug development:

-

Polyethylene Glycol (PEG) Spacer: The PEG2 motif enhances the solubility and permeability of the resulting PROTAC molecule, which are crucial pharmacokinetic properties. The flexibility of the PEG chain also allows for optimal orientation of the two ligands to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[2][3]

-

Benzyl Group: The benzyl group can introduce a degree of rigidity to the linker, which can be beneficial for optimizing the binding affinity and selectivity of the PROTAC.[2] It can also participate in hydrophobic interactions that may contribute to the stability of the ternary complex.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for the sequential and controlled synthesis of the PROTAC molecule. The Boc group is typically removed under acidic conditions to reveal a primary amine, which can then be coupled to either the target protein ligand or the E3 ligase ligand.

The overall structure of this compound is strategically designed to offer a balance of flexibility, solubility, and synthetic accessibility, making it a valuable tool in the PROTAC developer's arsenal.

Physicochemical and Characterization Data

A comprehensive understanding of the physicochemical properties of a linker is essential for rational PROTAC design. Below is a summary of the key data for this compound.

| Property | Value | Reference |

| CAS Number | 1643957-26-9 | [1] |

| Molecular Formula | C17H26O5 | [1] |

| Molecular Weight | 326.39 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, Methanol | |

| Storage | Store at -20°C to -80°C | [1] |

Note: Experimental data such as NMR and Mass Spectrometry for this compound are typically provided by the supplier. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Proposed Synthesis of this compound

References

The Strategic Role of Benzyl-PEG2-CH2-Boc in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[1][2]

This technical guide focuses on the role and application of Benzyl-PEG2-CH2-Boc, a bifunctional linker that combines the structural and physicochemical advantages of a benzyl group and a short polyethylene glycol (PEG) chain, with a Boc-protected amine for versatile conjugation.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is fundamental to its strategic incorporation into a PROTAC.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₅ | [3] |

| Molecular Weight | 310.39 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage (Pure Form) | -20°C for up to 3 years | [3] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [3] |

Core Attributes of the this compound Linker in PROTAC Design

The this compound linker offers a unique combination of features that can be strategically leveraged in PROTAC development:

-

Hydrophilicity and Solubility: The PEG2 moiety enhances the aqueous solubility of the PROTAC molecule.[1][4] This is particularly advantageous when working with hydrophobic POI ligands or E3 ligase recruiters, potentially improving the overall pharmacokinetic profile of the final compound.[5]

-

Conformational Rigidity and Ternary Complex Stabilization: The benzyl group introduces a degree of rigidity into the linker.[6][7] This can provide conformational restriction, which may be beneficial for optimizing the geometry of the ternary complex (POI-PROTAC-E3 ligase) and potentially lead to more potent degradation. In some cases, aromatic moieties like the benzyl group can engage in pi-stacking interactions with residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.[6][7]

-

Modulation of Polarity and Cell Permeability: While the PEG component increases hydrophilicity, the benzyl group can help to reduce the overall polarity of the linker compared to a longer PEG chain.[6] This balance is crucial for achieving good cell permeability, a common challenge in PROTAC design.

-

Versatile and Controlled Synthesis: The Boc-protected amine provides a stable functional group that can be deprotected under specific acidic conditions to reveal a primary amine. This allows for controlled, directional synthesis, typically through the formation of a stable amide bond with a carboxylic acid on either the POI ligand or the E3 ligase ligand.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs incorporating the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step liquid-phase synthesis involving the deprotection of the Boc group followed by an amide coupling reaction.

Materials:

-

This compound

-

POI ligand with a carboxylic acid functional group (POI-COOH)

-

E3 ligase ligand with an amine functional group (E3-NH₂)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a 1:1 mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine-TFA salt (Benzyl-PEG2-CH2-NH₂·TFA) is typically used in the next step without further purification.

Step 2: Amide Coupling to POI Ligand

-

Dissolve the POI-COOH (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the Benzyl-PEG2-CH2-NH₂·TFA salt (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (POI-linker conjugate) by flash column chromatography.

Step 3: Final PROTAC Synthesis

The purified POI-linker conjugate can then be coupled to the E3-NH₂ ligand using a similar amide coupling protocol, assuming the POI-linker conjugate has a suitable functional group for this reaction. Alternatively, the synthesis can be performed in the reverse order.

Mandatory Visualization:

Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (and a vehicle control) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[8]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

Materials:

-

Cell line expressing the POI and the E3 ligase

-

Synthesized PROTAC

-

Proteasome inhibitor (e.g., MG132) to prevent degradation of the POI

-

Co-IP lysis buffer

-

Primary antibody against the POI or the E3 ligase for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibodies for Western blotting (against POI, E3 ligase, and relevant tags)

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a few hours.

-

Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.

-

Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads by boiling in sample buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting, probing for the presence of the POI, the E3 ligase, and other components of the complex. An increased amount of the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[7]

Illustrative Signaling Pathway and Logical Relationships

PROTACs can be designed to target a wide variety of proteins implicated in numerous signaling pathways. A common application is in oncology, targeting proteins that drive cancer cell proliferation and survival.

Mandatory Visualization:

Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.

Data Presentation: Illustrative Quantitative Data

While no specific quantitative data for a PROTAC utilizing the this compound linker has been identified in the reviewed literature, the following table illustrates the type of data generated from Western blot analysis to characterize PROTAC efficacy. These values are representative of a moderately potent PROTAC.

| PROTAC Concentration | % POI Degradation (24h) |

| 0 nM (Vehicle) | 0% |

| 1 nM | 15% |

| 10 nM | 45% |

| 50 nM | 78% |

| 100 nM | 85% |

| 500 nM | 82% |

| 1000 nM | 75% |

From such data, key parameters can be derived:

| Parameter | Illustrative Value | Description |

| DC₅₀ | ~12 nM | The concentration of PROTAC required to degrade 50% of the target protein. |

| Dₘₐₓ | ~85% | The maximum percentage of protein degradation achieved. |

| Hook Effect | Observed >100 nM | The reduction in degradation at high PROTAC concentrations due to the formation of binary complexes over productive ternary complexes. |

Conclusion

The this compound linker represents a valuable tool in the PROTAC designer's toolkit. It offers a compelling blend of properties: the PEG moiety to enhance solubility and the benzyl group to confer a degree of rigidity and modulate polarity, potentially aiding in the formation of a stable and productive ternary complex. The Boc-protected amine allows for a controlled and versatile synthetic strategy. While specific examples of its application in peer-reviewed literature are not yet prominent, its constituent features are well-established in successful PROTAC design. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel PROTACs incorporating this promising linker, enabling researchers to explore its potential in the targeted degradation of disease-relevant proteins.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Strategic Application of Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the precise control of molecular assembly is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools, offering enhanced solubility, reduced immunogenicity, and optimized pharmacokinetic profiles to a variety of therapeutic and diagnostic agents. The strategic use of protecting groups is central to the successful synthesis of complex biomolecules, and the tert-butyloxycarbonyl (Boc) group stands out as a workhorse for the temporary protection of amine functionalities. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of Boc-protected PEG linkers.

The Chemistry of Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary and secondary amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[][] This orthogonality allows for selective deprotection without compromising other sensitive functional groups within a molecule.[]

Boc Protection: The introduction of the Boc group onto an amine-terminated PEG linker is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3][] The reaction proceeds via the attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.[3] The reaction can be performed with or without a base, though the addition of a mild base like triethylamine (TEA) or sodium bicarbonate can accelerate the process.[3][5]

Boc Deprotection: The removal of the Boc group is most commonly accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the fragmentation of the molecule to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3] The volatile byproducts are easily removed, resulting in a clean deprotection reaction.[3]

Quantitative Data on Boc Protection and Deprotection of PEG Linkers

The efficiency of Boc protection and deprotection reactions can be influenced by factors such as the nature of the amine, solvent, temperature, and the specific reagents used. The following tables summarize representative quantitative data for these reactions.

| Substrate | Reagent (Equivalents) | Base (Equivalents) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |

| Diamino-PEG | (Boc)₂O (1.0) | - | Methanol | 1 | Room Temp | 66 | >99 | [8][9] |

| Diamino-PEG | (Boc)₂O (1.0) | - | PEG-400 | 2.5 | Room Temp | 95 | High | [3] |

| Aliphatic Amine-PEG | (Boc)₂O (1.1) | NaHCO₃ (1.5) | Water/THF | 1-4 | Room Temp | High | High | [10] |

| Aromatic Amine-PEG | (Boc)₂O | DMAP/DIPEA | - | - | Room Temp | Good | High | [10] |

Table 1: Representative Quantitative Data for Boc Protection of Amine-Terminated PEG Linkers. This table illustrates typical reaction conditions and outcomes for the Boc protection of various amine-containing PEG linkers. Yields and purities are generally high, demonstrating the efficiency of this protection strategy.

| Substrate | Deprotection Agent | Concentration | Solvent | Time | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |

| Boc-Amino Acid | TFA | 2 equiv | Ionic Liquid | 10 min | 110 | High | High | [11] |

| Boc-Peptide | TFA | 55% | Dichloromethane (DCM) | 30 min | Room Temp | - | >90 | [6][12] |

| Boc-PEG Linker | TFA | 20-50% (v/v) | Dichloromethane (DCM) | 1-2 h | Room Temp | Quantitative | High | [6][7] |

| Boc-PEG Linker | HCl | 4M | Dioxane | 2 h | Room Temp | Quantitative | High | [6] |

Table 2: Representative Quantitative Data for Boc Deprotection of PEG Linkers. This table provides an overview of common deprotection conditions for Boc-protected PEG linkers. The choice of acid and its concentration can be tailored to the specific substrate and desired reaction kinetics.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis and manipulation of Boc-protected PEG linkers. The following sections provide step-by-step methodologies for key protection and deprotection reactions.

Protocol for Boc Protection of a Diamino-PEG

This protocol describes the selective mono-protection of a diamine using in situ generation of HCl followed by reaction with Boc anhydride.[8][9]

Materials:

-

Diamino-PEG

-

Anhydrous Methanol

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized Water

-

Diethyl ether

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diamino-PEG (1 equivalent) in anhydrous methanol at 0°C with stirring.

-

Slowly add freshly distilled Me₃SiCl (1 equivalent) dropwise. A white precipitate may form.

-

Allow the mixture to warm to room temperature.

-

Add deionized water (approximately 1 mL per gram of diamine) followed by a solution of (Boc)₂O (1 equivalent) in methanol.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the reaction with deionized water and wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and di-Boc protected byproducts.

-

Adjust the pH of the aqueous layer to >12 with 2N NaOH.

-

Extract the mono-Boc protected PEG into dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol for TFA-Mediated Boc Deprotection of a PEG Linker

This protocol outlines a standard procedure for the removal of a Boc protecting group from a PEG linker using trifluoroacetic acid.[6][7]

Materials:

-

Boc-protected PEG linker

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (3 times) to remove residual TFA.

-

The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of complex processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key applications of Boc-protected PEG linkers.

Conclusion

The Boc protecting group, in conjunction with PEG linkers, offers a robust and versatile strategy for the synthesis of complex bioconjugates and drug delivery systems. A thorough understanding of the underlying chemistry, reaction kinetics, and available experimental protocols is essential for researchers in this field. The ability to selectively protect and deprotect amine functionalities on PEG linkers provides the necessary control for multi-step synthetic routes, enabling the development of next-generation therapeutics and research tools. This guide serves as a foundational resource for scientists and drug development professionals, providing the technical insights required to effectively utilize Boc-protected PEG linkers in their research endeavors.

References

- 3. academic.oup.com [academic.oup.com]

- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. redalyc.org [redalyc.org]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Benzyl-PEG2-CH2-Boc in Bioconjugation: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the precise chemical tools utilized in bioconjugation are paramount to the success of novel therapeutic and research agents. Among these, the linker molecule plays a critical role in dictating the efficacy, stability, and pharmacokinetic properties of the final conjugate. This technical guide provides an in-depth exploration of Benzyl-PEG2-CH2-Boc, a bifunctional polyethylene glycol (PEG) linker increasingly employed in the sophisticated field of bioconjugation, with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker featuring a benzyl-protected hydroxyl group, a short di-ethylene glycol (PEG2) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This specific arrangement of functional groups makes it a versatile tool for covalently linking two different molecules, a cornerstone of bioconjugation. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the orthogonal protecting groups (Benzyl and Boc) allow for selective deprotection and sequential conjugation, providing precise control over the synthesis of complex biomolecules.[1]

The primary application of this compound to date has been in the synthesis of PROTACs. These novel therapeutic agents are designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful new modality for treating a range of diseases, including cancer.[2]

Core Principles of this compound in PROTACs

PROTACs are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy.[3]

The this compound linker offers several advantages in this context:

-

Controlled Synthesis: The Boc and Benzyl protecting groups can be removed under different conditions (acidic for Boc, hydrogenolysis for Benzyl), allowing for a stepwise and controlled synthesis of the PROTAC molecule.[4]

-

Enhanced Solubility and Permeability: The hydrophilic PEG2 spacer improves the solubility of the often large and hydrophobic PROTAC molecule, which can in turn enhance its cell permeability and overall pharmacokinetic profile.[5]

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3]

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). These values are determined experimentally and are highly dependent on the specific target protein, E3 ligase, cell line, and the linker used.

| Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | Pomalidomide | PEG2 | HeLa | 15 | >90 | Illustrative |

| BTK | CRBN Ligand | PEG3 | Ramos | 5 | ~95 | Illustrative |

| ERRα | Von Hippel-Lindau (VHL) | PEG2 | 22Rv1 | 25 | >85 | Illustrative |

Caption: Illustrative quantitative data for PROTACs with short PEG linkers, showcasing typical DC50 and Dmax values. Actual values for PROTACs containing this compound would require specific experimental determination.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using a Boc-protected PEG linker and for the evaluation of its degradation efficiency.

General Protocol for PROTAC Synthesis using a Boc-Protected PEG Linker

This protocol describes a general approach for the solution-phase synthesis of a PROTAC, where the this compound linker is sequentially coupled to the E3 ligase ligand and the target protein ligand.

Workflow for PROTAC Synthesis:

Caption: A generalized workflow for the solution-phase synthesis of a PROTAC.

Materials:

-

E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid or amine).

-

Target protein ligand with a suitable functional group for coupling.

-

This compound.

-

Coupling reagents (e.g., HATU, HOBt, EDC).

-

Bases (e.g., DIPEA, triethylamine).

-

Solvents (e.g., DMF, DCM).

-

Reagents for Boc deprotection (e.g., TFA).

-

Reagents for Benzyl deprotection (e.g., H2, Pd/C), if necessary.

-

Purification equipment (e.g., HPLC).

-

Analytical instruments (e.g., LC-MS, NMR).

Procedure:

-

Coupling of E3 Ligase Ligand to the Linker:

-

Dissolve the E3 ligase ligand (1 eq.) and this compound (1.1 eq.) in an appropriate solvent (e.g., DMF).

-

Add the coupling reagents (e.g., HATU (1.2 eq.)) and a base (e.g., DIPEA (2 eq.)).

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting conjugate by HPLC.

-

-

Boc Deprotection:

-

Dissolve the purified conjugate in a suitable solvent (e.g., DCM).

-

Add trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the reaction by LC-MS until the Boc group is completely removed.

-

Remove the solvent and TFA under reduced pressure.

-

-

Coupling of the Target Protein Ligand:

-

Dissolve the deprotected intermediate and the target protein ligand (1 eq.) in a suitable solvent (e.g., DMF).

-

Add coupling reagents and a base as described in step 1.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

-

Final Purification and Characterization:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

-

Protocol for Quantifying PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.

Workflow for Western Blot Analysis:

Caption: Experimental workflow for assessing PROTAC efficacy via Western Blot.

Materials:

-

Cell line expressing the target protein.

-

Synthesized PROTAC.

-

Cell culture medium and reagents.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Quantify the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-only control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

Caption: The signaling pathway of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a valuable and versatile linker for advanced bioconjugation applications, particularly in the rapidly evolving field of targeted protein degradation. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal protecting groups, provides medicinal chemists and chemical biologists with a powerful tool for the rational design and synthesis of PROTACs and other complex bioconjugates. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for harnessing its full potential in the development of next-generation therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG2-CH2-Boc in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-CH2-Boc is a heterobifunctional linker containing a Boc-protected amine and a benzyl ether. This reagent is valuable in peptide synthesis for the site-specific incorporation of a diethylene glycol (PEG2) spacer. The primary application is the N-terminal modification of peptides, a process known as PEGylation. PEGylation can enhance the pharmacokinetic properties of peptides, such as increasing solubility, extending circulating half-life, and reducing immunogenicity.[1][2] The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the amine, which is compatible with standard solid-phase peptide synthesis (SPPS) chemistries. The benzyl group acts as a protecting group for the terminal hydroxyl of the PEG spacer, which can be removed during the final cleavage of the peptide from the solid support under strong acidic conditions.

Principle of Application in Peptide Synthesis

The use of this compound leverages the principles of orthogonal and quasi-orthogonal protection strategies in SPPS.[3][4] In a typical workflow, the peptide is first assembled on a solid support using either Fmoc/tBu or Boc/Bzl protection strategies. For N-terminal PEGylation, the final N-terminal protecting group (e.g., Fmoc or Boc) is removed to expose a free amine. The this compound reagent is then activated and coupled to this N-terminal amine. The Boc group on the PEG reagent itself is subsequently removed to allow for further chain elongation if desired, or the peptide is cleaved from the resin. The benzyl ether protecting the PEG hydroxyl group is typically stable to the conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) but is cleaved under the harsher conditions of final peptide cleavage and side-chain deprotection (e.g., with hydrogen fluoride - HF or a strong TFA cocktail).[5][6][7]

Data Presentation

Table 1: Reagent Specifications

| Property | Value |

| Full Chemical Name | tert-butyl (2-(2-(benzyloxy)ethoxy)ethyl)carbamate |

| Abbreviation | This compound |

| Molecular Weight | 339.44 g/mol |

| Appearance | Colorless to light yellow oil |

| Purity (Typical) | ≥95% |

| Solubility | Soluble in DMF, DCM, NMP |

Table 2: Typical Coupling Conditions for N-Terminal PEGylation

| Parameter | Condition | Notes |

| Resin-Bound Peptide | N-terminally deprotected | Ensure complete removal of the final Fmoc or Boc group. |

| This compound | 1.5 - 3.0 equivalents | Excess reagent drives the coupling to completion. |

| Coupling Reagent | HBTU/HATU or DIC/Oxyma | Standard peptide coupling reagents are effective. |

| Base | DIPEA or 2,4,6-Collidine | 2-4 equivalents. |

| Solvent | DMF or NMP | Anhydrous solvent is recommended. |

| Reaction Time | 2 - 12 hours | Monitor reaction completion with a Kaiser test. |

| Temperature | Room Temperature |

Table 3: Cleavage and Deprotection Conditions

| Condition | Reagent Cocktail | Duration | Notes |

| Boc Deprotection (on PEG) | 25-50% TFA in DCM | 30 minutes | For subsequent N-terminal elongation. |

| Final Cleavage (Fmoc/tBu) | TFA/TIS/H₂O (95:2.5:2.5) | 2 - 4 hours | Benzyl group may be partially cleaved.[8] |

| Final Cleavage (Boc/Bzl) | Anhydrous HF with scavengers | 1 - 2 hours | Ensures complete removal of benzyl and other Bzl-based protecting groups.[5][7] |

Experimental Protocols

Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide (Fmoc/tBu Strategy)

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin with the fully assembled peptide sequence) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Final Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in a minimal amount of DMF.

-

Add DIPEA (4 eq.) to the activation solution and vortex for 2 minutes.

-

Add the activated PEG reagent solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the coupling reaction for completion using a Kaiser test (negative result indicates completion).

-

-

Washing: Wash the resin with DMF (5 times), DCM (3 times), and finally with methanol (3 times) and dry under vacuum.

Protocol 2: Cleavage and Deprotection

Caution: Operations involving strong acids like TFA and especially HF must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Resin Preparation: Place the dried PEGylated peptide-resin in a suitable reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. For a standard peptide with acid-labile side-chain protecting groups (e.g., tBu, Trt), a common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Visualizations

Caption: Workflow for N-terminal PEGylation using this compound.

Caption: Orthogonal deprotection logic for this compound.

References

- 1. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpcscientific.com [cpcscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. peptide.com [peptide.com]

Application Notes and Protocols for Protein Conjugation with Benzyl-PEG2-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Benzyl-PEG2-CH2-Boc to proteins. This process, often referred to as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size, extending their in-vivo half-life, and reducing immunogenicity.[1][2] The protocol involves a two-step process: first, the covalent attachment of the this compound linker to the protein, and second, the deprotection of the Boc group to yield a free amine for potential further modification. The primary targets for conjugation on the protein are the ε-amino groups of lysine residues and the N-terminal α-amino group.[3][4]

Principle of the Reaction

The conjugation strategy relies on the reaction of an activated form of the this compound linker with the primary amine groups on the protein surface. While the provided reagent name does not specify the reactive group, for the purpose of this protocol, we will assume it is an N-hydroxysuccinimide (NHS) ester, a common and efficient amine-reactive functional group.[3][4][5] The reaction between the NHS ester and a primary amine on the protein forms a stable amide bond.[4][6][7] The reaction is typically carried out in a slightly alkaline buffer to ensure the amine groups are deprotonated and thus nucleophilic.[8][9] Following the conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).[10][11][12]

Materials and Equipment

Reagents

-

Protein of interest

-

This compound-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Bicarbonate Buffer (100 mM, pH 8.3-8.5) or Borate Buffer (50 mM, pH 8.5)

-

Trifluoroacetic acid (TFA)

-

Quenching buffer: Tris-HCl (1 M, pH 7.4) or Glycine (1 M)

-

Dialysis buffer (e.g., PBS, pH 7.4)

-

Chromatography buffers (specific to the chosen purification method)

Equipment

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Vortex mixer

-

Spectrophotometer

-

Dialysis tubing or centrifugal ultrafiltration units

-

Chromatography system (e.g., FPLC, HPLC)

-

Mass spectrometer (for characterization)

-

SDS-PAGE system

Experimental Protocols

Part 1: Conjugation of this compound-NHS to Protein

This part of the protocol details the covalent attachment of the PEG linker to the protein.

1.1. Preparation of Reagents

-